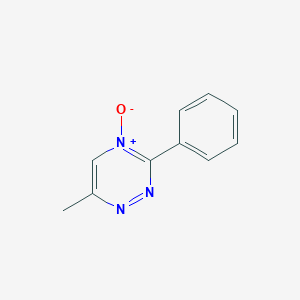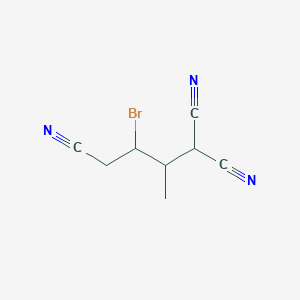
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom, a methyl group, and three nitrile groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile typically involves the bromination of 2-methylbutane-1,1,4-tricarbonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 2-methylbutane-1,1,4-tricarbonitrile derivatives.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Oxidation/Reduction: Formation of amines or carboxylic acids.
科学的研究の応用
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-2-methylbutane-1,1,4-tricarbonitrile involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The nitrile groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
1-Bromo-3-methylbutane: Similar structure but lacks the nitrile groups.
2-Bromo-2-methylbutane: Similar structure but with the bromine atom at a different position.
3-Bromo-2-methyl-1-butene: Similar structure but with a double bond.
Uniqueness
3-Bromo-2-methylbutane-1,1,4-tricarbonitrile is unique due to the presence of three nitrile groups, which significantly influence its chemical reactivity and potential applications. The combination of a bromine atom and multiple nitrile groups makes it a valuable compound for various synthetic and research purposes.
特性
CAS番号 |
64206-45-7 |
|---|---|
分子式 |
C8H8BrN3 |
分子量 |
226.07 g/mol |
IUPAC名 |
3-bromo-2-methylbutane-1,1,4-tricarbonitrile |
InChI |
InChI=1S/C8H8BrN3/c1-6(7(4-11)5-12)8(9)2-3-10/h6-8H,2H2,1H3 |
InChIキー |
HZMATVSAFLNHOR-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC#N)Br)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


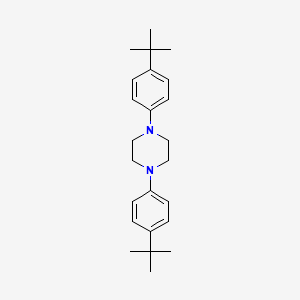
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
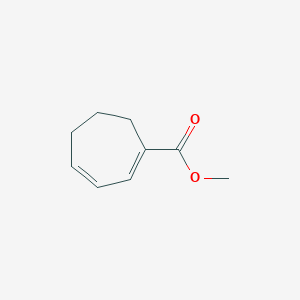
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
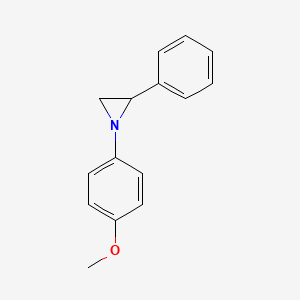

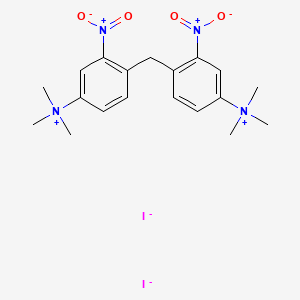

phenylphosphanium](/img/structure/B14486400.png)
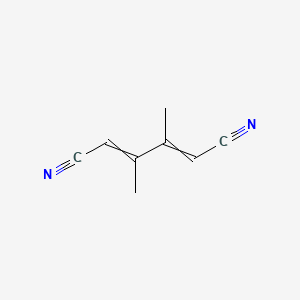
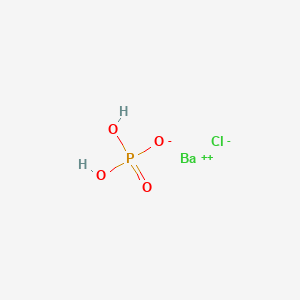
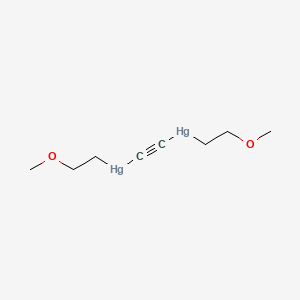
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
